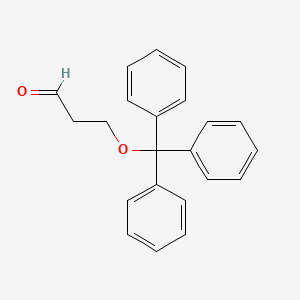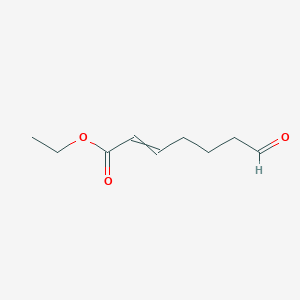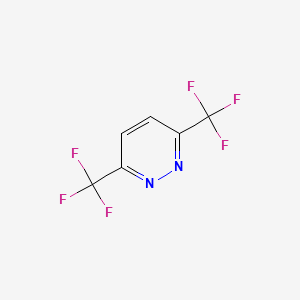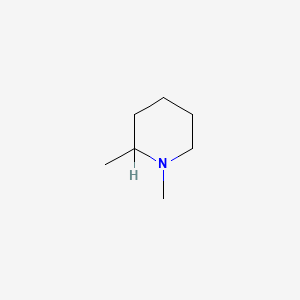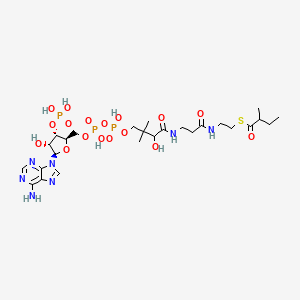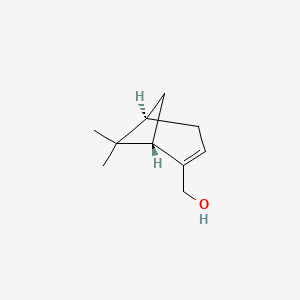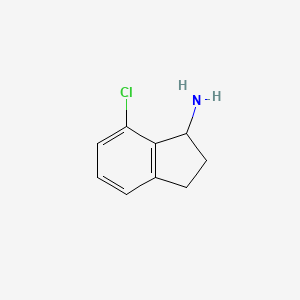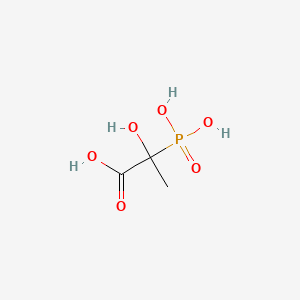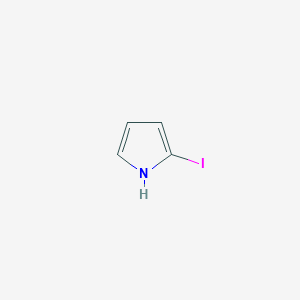
1H-Pyrrole, 2-iodo-
Descripción general
Descripción
Synthesis Analysis
- Paal-Knorr Pyrrole Synthesis : This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines or sulfonamines in the presence of iron(III) chloride. The reaction proceeds under mild conditions and provides N-substituted pyrroles .
- Metal-Catalyzed Conversion of Diols and Amines : A stable manganese complex catalyzes the conversion of primary diols and amines to 2,5-unsubstituted pyrroles. Water and molecular hydrogen are the only side products .
- Copper-Catalyzed Aerobic Oxidative Coupling : This method allows the synthesis of N-substituted pyrroles by coupling diols with primary amines using an O₂ balloon as the oxidant .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Electrochromic and Ion Receptor Properties : N-linked polybispyrroles based on 1H-pyrrole derivatives demonstrate strong stability, reversible redox processes, and notable electrochromic properties. These compounds change color based on their oxidation state, making them potential candidates for applications like metal recovery and ion sensors (Mert, Demir, & Cihaner, 2013).
Protonation Studies : Research on 2-(2-thienyl)pyrrole and its derivatives indicates that these compounds are protonated at specific positions in the pyrrole ring when exposed to various acids. This kind of chemical behavior is significant for understanding the reactivity and potential applications of these compounds in chemical synthesis (Sigalov, Trofimov, Shmidt, & Trofimov, 1993).
Electronic Structure Analysis : Investigations into the electronic structures of 1-vinylpyrroles have been conducted using NMR spectroscopy. These studies are crucial for understanding how substituents affect the electronic properties of pyrrole compounds, which is vital for their application in materials science (Sigalov, Trofimov, Mikhaleva, & Kalabin, 1981).
Corrosion Inhibition : 1H-pyrrole-2,5-dione derivatives have been found to be effective corrosion inhibitors for carbon steel in acidic media. Their efficiency increases with concentration, and their adsorption on steel surfaces is primarily a chemisorption process. Such findings are significant for developing new materials for corrosion protection (Zarrouk et al., 2015).
Intramolecular Interaction Studies : Research on 1-vinyl-2-(2'-heteroaryl)-pyrroles using NMR spectroscopy has provided insights into their electronic and spatial structure, including interactions like hydrogen bonding. Such studies are essential for understanding the chemical behavior of pyrrole derivatives (Afonin et al., 2002).
Photocatalysis : Iodo-Bodipy immobilized on porous materials has been utilized as an efficient photocatalyst for photoredox catalytic reactions. This application is crucial in the synthesis of complex organic compounds like pyrrolo[2,1-a]isoquinoline (Guo et al., 2013).
Propiedades
IUPAC Name |
2-iodo-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN/c5-4-2-1-3-6-4/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEDCDOSYXWZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477097 | |
| Record name | 1H-Pyrrole, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole, 2-iodo- | |
CAS RN |
67655-27-0 | |
| Record name | 1H-Pyrrole, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




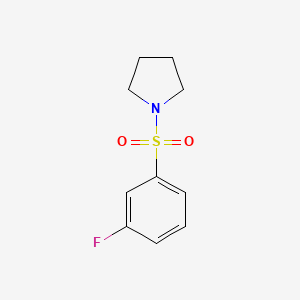
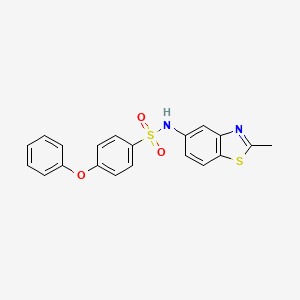
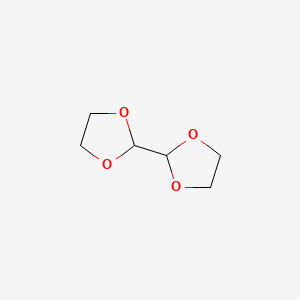
![Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester](/img/structure/B3055807.png)
